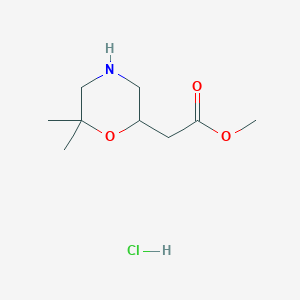amine 2hcl CAS No. 2225147-16-8](/img/structure/B2817460.png)
[2-(Dimethylamino)ethyl](prop-2-YN-1-YL)amine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Dimethylamino)ethylamine 2hcl” is a chemical compound with the CAS Number: 2225147-16-8 . Its IUPAC name is N1,N1-dimethyl-N2- (prop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride . The molecular weight of this compound is 199.12 .
Molecular Structure Analysis
The InChI code for “2-(Dimethylamino)ethylamine 2hcl” is 1S/C7H14N2.2ClH/c1-4-5-8-6-7-9(2)3;;/h1,8H,5-7H2,2-3H3;2*1H . This code provides a standard way to encode the molecular structure using text.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Research on compounds similar to "2-(Dimethylamino)ethylamine 2hcl" often focuses on their metabolism and pharmacokinetics. For instance, studies on N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) in cancer patients have shown that major biotransformation reactions for DACA involve N-oxidation of the tertiary amine side chain and acridone formation, suggesting detoxication reactions (Schofield et al., 1999). Additionally, the study of xenobiotic metabolizing gene variants and their interaction with dietary heterocyclic amine intake in cancer risk underscores the importance of understanding the metabolic pathways and genetic predispositions that may affect the body's response to chemical exposures (Koutros et al., 2009).
Clinical Applications and Toxicology
The clinical applications of these compounds, such as the phase I study of DACA for its topoisomerase I and II inhibitory activity, demonstrate the therapeutic potential of these chemicals (Propper et al., 2003). Furthermore, the investigation into the pharmacokinetics and metabolism of other related compounds, like alpha-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, in humans provides insight into their potential as hypoglycemic agents and the importance of dosage and metabolic pathways in their effectiveness and safety (Tse et al., 1987).
Safety and Exposure Studies
Safety and exposure studies, such as those examining the dermal absorption of pesticides and the effects of ethanol from hand sanitizers, illustrate the broader context of chemical exposure and its potential health implications. These studies provide critical information on how chemicals are absorbed, metabolized, and excreted by the body, and the potential risks associated with their exposure (Moody et al., 1992), (Arndt et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
N',N'-dimethyl-N-prop-2-ynylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-4-5-8-6-7-9(2)3;;/h1,8H,5-7H2,2-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGYYDBWXVFHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC#C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[[4-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2817387.png)



![5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817391.png)
![3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2817394.png)
![2,4-dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide](/img/structure/B2817395.png)

